2-[2-(4-Methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethoxy]naphthalene-1-carbaldehyde
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Overview
Description
Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact mechanism of action of benzodiazepines is not known, but they appear to work by affecting neurotransmitters in the brain, chemicals that nerves release in order to communicate with other nearby nerves .
Synthesis Analysis
The synthesis of benzodiazepines involves the reaction of an amino acid with a carbonyl compound, followed by cyclization . The process can be complex and requires precise control over reaction conditions .
Molecular Structure Analysis
Benzodiazepines are heterocyclic compounds, meaning they contain atoms of at least two different elements in their ring structure. In the case of benzodiazepines, these are carbon and nitrogen atoms .
Chemical Reactions Analysis
Benzodiazepines can undergo a variety of chemical reactions, including oxidation and reduction, as well as reactions with various nucleophiles and electrophiles .
Physical and Chemical Properties Analysis
Benzodiazepines are typically crystalline solids under normal conditions, with melting points that depend on the specific compound. They are generally soluble in organic solvents and have varying degrees of solubility in water .
Scientific Research Applications
Synthesis and Chemical Reactions
Unique Oxidative Condensation Products : Naphthalene derivatives, similar to the compound , have been used in studies to explore unique oxidative condensation reactions. For example, naphthalene-2,3-dicarbaldehyde, a related compound, undergoes self-condensation in the presence of cyanide ion to yield a unique crystalline product through air oxidation combined with benzoin condensation. This study highlights the potential for discovering novel reactions and compounds using naphthalene derivatives (McGill et al., 2005).
Novel Naphthopyranoisoxazoles : Another study demonstrates the synthesis of naphthopyranoisoxazoles from 2-(Alkenyloxy)naphthalene-1-carbaldehyde oximes, showcasing the versatility of naphthalene derivatives in forming novel organic structures through oxidation reactions. This work contributes to the development of new synthetic pathways for complex organic molecules (Liaskopoulos et al., 2008).
Angularly Fused Polyaromatic Compounds : Research involving the synthesis of substituted polyaromatic compounds using naphthalene derivatives as starting materials reveals methods for creating angularly fused benzene rings. This process involves Suzuki coupling and light-assisted cyclization reactions, underscoring the potential for naphthalene derivatives in constructing complex aromatic frameworks (Pathak et al., 2004).
Catalytic Selective Oxidations
- Selective Oxidation to Carboxylic Acids : A study on the selective oxidation of various alkylaromatic compounds, including those with naphthalene structures, to aromatic aldehyde and carboxylic acids in supercritical water using a continuous reactor showcases the potential of naphthalene derivatives in catalytic oxidation processes. This research contributes to the understanding of selective oxidation mechanisms and offers insights into green chemistry applications (Fraga-Dubreuil et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethoxy]naphthalene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-15-12-22(27)24-19-8-4-5-9-20(19)25(15)23(28)14-29-21-11-10-16-6-2-3-7-17(16)18(21)13-26/h2-11,13,15H,12,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIBHZOLOSSVAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)COC3=C(C4=CC=CC=C4C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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